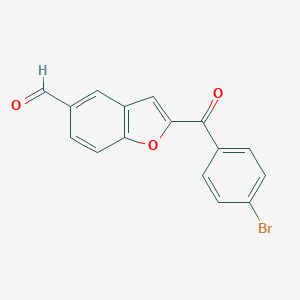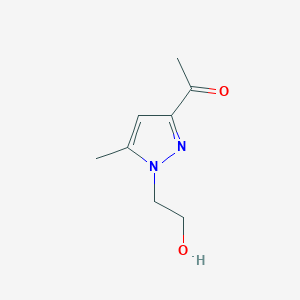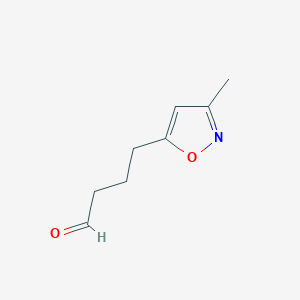
4-(3-Methylisoxazol-5-yl)-butyraldehyde
Übersicht
Beschreibung
“4-(3-Methylisoxazol-5-yl)-butyraldehyde” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific derivative. For example, (4-Bromo-3-methylisoxazol-5-yl)methyl acetate, a related compound, is a yellow to brown liquid at room temperature .Wirkmechanismus
The mechanism of action of isoxazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some isoxazole derivatives have been tested in an in vitro ELISA of isolated p38 MAP kinase and for inhibitory potency against cytP450 to develop agents for the treatment of rheumatoid and inflammatory diseases .
Safety and Hazards
Isoxazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle these compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . This includes the development of alternate metal-free synthetic routes . Furthermore, the synthesis of new and other important types of heterocyclic compounds in water continues to attract wide attention among synthetic chemists .
Eigenschaften
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBUDDDCWAJXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

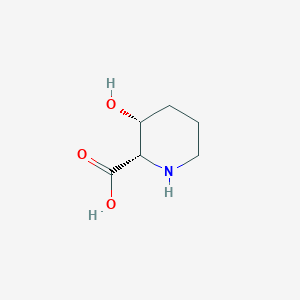
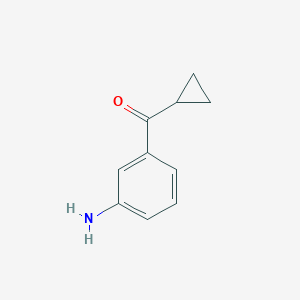
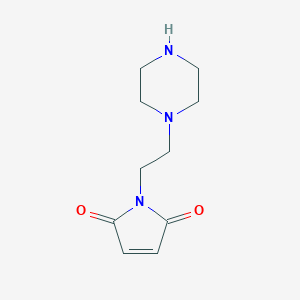
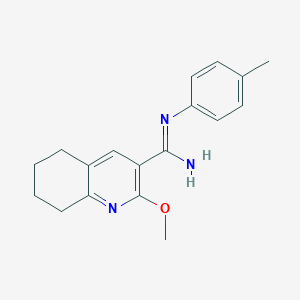
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
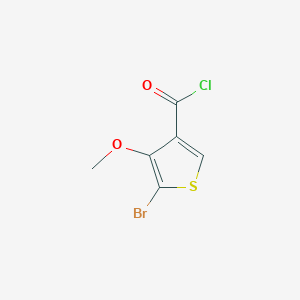


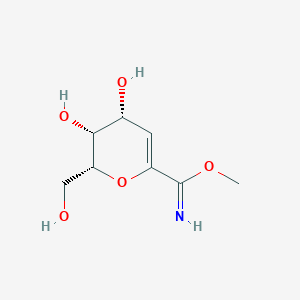
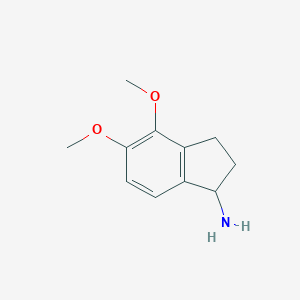

![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
